Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate
Overview
Description
Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate: is an organic compound with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol . This compound is characterized by its unique structure, which includes an ethyl ester group, a formyl group, and a methoxyphenoxy group. It is commonly used in various chemical and pharmaceutical applications due to its versatile reactivity and functional groups.
Scientific Research Applications
Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Safety and Hazards
While specific safety and hazard information for Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate was not found in the search results, it is generally recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and use personal protective equipment when handling biochemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate typically involves the reaction of 2-formyl-6-methoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like or .
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products:
Oxidation: 2-(2-carboxy-6-methoxyphenoxy)acetic acid.
Reduction: Ethyl 2-(2-hydroxymethyl-6-methoxyphenoxy)acetate.
Substitution: Various ether derivatives depending on the alkyl halide used.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate can be compared with other similar compounds to highlight its uniqueness:
Ethyl (2-methoxyphenoxy)acetate: Lacks the formyl group, resulting in different reactivity and applications.
Methyl 2-(4-formyl-2-iodo-6-methoxyphenoxy)acetate:
Ethyl (2-methylphenoxy)acetate: Substitutes the formyl group with a methyl group, leading to variations in its chemical behavior and applications.
These comparisons illustrate the distinct functional groups and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2-(2-formyl-6-methoxyphenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-3-16-11(14)8-17-12-9(7-13)5-4-6-10(12)15-2/h4-7H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWBICWDTDHCGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=C1OC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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